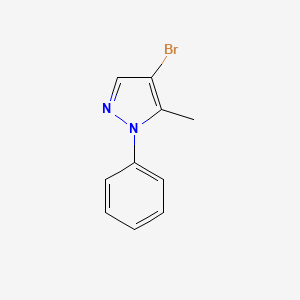

4-Bromo-5-methyl-1-phenyl-1H-pyrazole

Vue d'ensemble

Description

The compound "4-Bromo-5-methyl-1-phenyl-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazones, as seen in the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization using copper acetate as a catalyst . Another approach to synthesizing antipyrine derivatives, which are structurally related to pyrazoles, involves good yields and spectroscopic characterization, as demonstrated in the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide . Additionally, electro-catalyzed multicomponent transformations can be used to synthesize pyrazole derivatives, such as the conversion of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction, as seen in the structural determination of various isomers and other related compounds . The molecular geometry, bonding features, and vibrational frequencies can also be investigated using computational methods such as Density Functional Theory (DFT) . These studies often reveal the presence of intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule due to these effects.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including solvent extraction of metal ions, as shown by 1-phenyl-3-methyl-4-benzoylpyrazol-5-one, which acts as a group-extraction reagent for the spectrophotometric determination of several metal ions . The reactivity of pyrazole derivatives can also be influenced by substituents, as seen in the tautomerism of 4-bromo substituted 1H-pyrazoles, where the presence of a bromine atom affects the tautomeric form in the solid state and in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized through various spectroscopic techniques, including FT-IR, Raman, and NMR spectroscopy . The photophysical properties, such as emission spectra and solvatochromic behavior, can be studied to understand the interaction of these compounds with solvents of different polarities . Theoretical calculations, such as HOMO-LUMO analysis and molecular docking studies, can provide insights into the electronic properties and potential biological activities of these compounds .

Applications De Recherche Scientifique

-

Synthesis of Relevant Chemicals

- Field : Biological, Physical-Chemical, Material Science, and Industrial Fields

- Application : Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals .

- Method : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .

- Results : More complex structures with various relevant examples can be formed from them .

-

Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

- Field : Organic Chemistry

- Application : 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Synthesis of 1,4′-bipyrazoles

- Field : Organic Chemistry

- Application : 4-Bromopyrazole may be used as starting material in the synthesis of 1,4′-bipyrazoles .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Preparation of Solid Hexacoordinate Complexes

- Field : Inorganic Chemistry

- Application : 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles

- Field : Organic Chemistry

- Application : 4-Bromopyrazole can be used in the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Synthesis of Various Pharmaceutical and Biologically Active Compounds

- Field : Pharmaceutical Chemistry

- Application : 4-Bromopyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Cyanation in the Presence of Palladium Catalysts

- Field : Organic Chemistry

- Application : 4-Bromopyrazole is reported to undergo cyanation in the presence of palladium catalysts .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Preparation of Binary Adducts

- Field : Inorganic Chemistry

- Application : 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

Safety And Hazards

“4-Bromo-5-methyl-1-phenyl-1H-pyrazole” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

4-bromo-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRERYMFLSYSEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380080 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

CAS RN |

50877-44-6 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

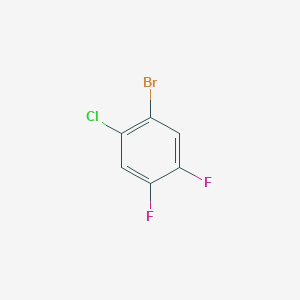

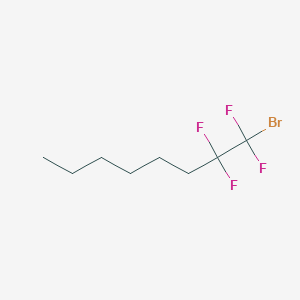

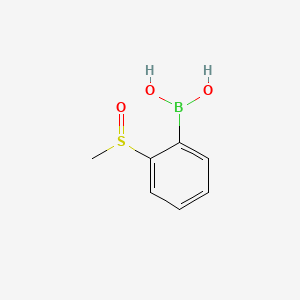

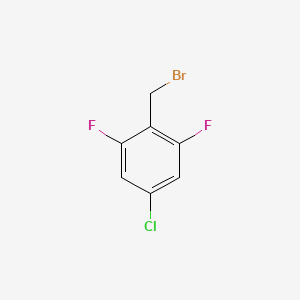

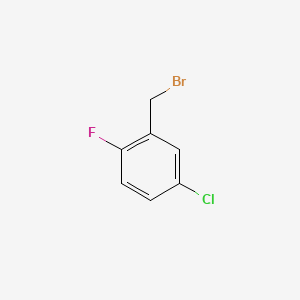

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.